8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Description
“8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C24H26N2O5S . It is a complex molecule that falls under the category of spiro compounds .
Synthesis Analysis
The synthesis of similar spiro compounds has been reported in the literature . A stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose has been developed . Another synthesis method involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis
The molecular structure of “8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is complex, featuring a spiro[4.5]decane core . Spiroacetals are the central structural core element of numerous natural products and are essential for their biological activity .Chemical Reactions Analysis
The chemical reactions involving similar spiro compounds have been studied . For instance, base-mediated coupling reactions of benzenesulfonyl azides with proline have been reported, leading to the synthesis of proline-derived benzenesulfonamides .Scientific Research Applications
Aziridination and Cycloaddition Reactions
Research indicates that derivatives similar to the queried compound are involved in aziridination and 1,3-dipolar cycloaddition reactions. These studies demonstrate the compound's utility in synthesizing diazadispirodecanes and triazadispirododecanes as single stereoisomers, highlighting its role in creating complex organic structures with potential applications in drug synthesis and material science (Albar, Fawcett, & Russell, 1997).
Thermal Spiroketalization
Another study explores the orientational effect of the phenylsulfonyl group in the thermal spiroketalization of dihydroxyketone equivalents. This research sheds light on how specific substituent groups can influence reaction pathways and product formation, leading to the preferential formation of certain stereoisomers. Such insights are crucial for designing synthetic routes in pharmaceutical manufacturing and material science (Alzérreca et al., 1990).
Supramolecular Arrangements
Compounds structurally related to the query are used to study supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. These investigations provide valuable information on how molecular structure affects crystal structure, which is vital for the development of new materials with specific mechanical, optical, or electronic properties (Graus et al., 2010).
Photocycloaddition Reactions
Research on the photocycloaddition of C=C double bonds to C≡N triple bonds resulting in novel cyclic systems demonstrates the potential of compounds similar to the queried molecule in synthesizing new heterocyclic compounds. Such reactions are foundational in developing new organic molecules with applications ranging from pharmaceuticals to advanced materials (Sakuragi et al., 1994).
properties
IUPAC Name |
8-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-2-29-18-8-9-21-20(16-18)23(26-12-10-24(11-13-26)30-14-15-31-24)22(17-25-21)32(27,28)19-6-4-3-5-7-19/h3-9,16-17H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAVWCJDRNBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
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